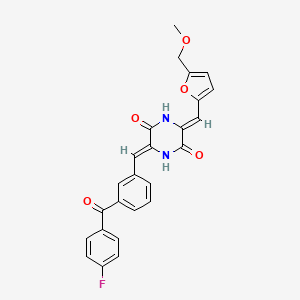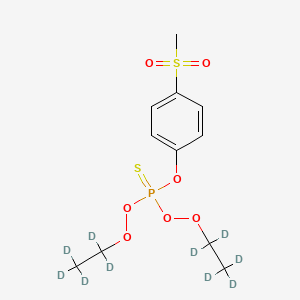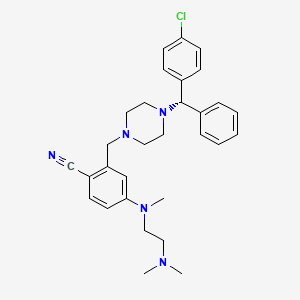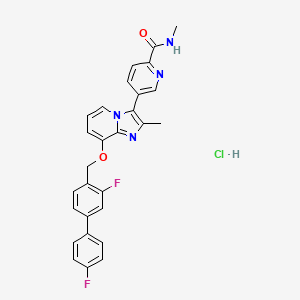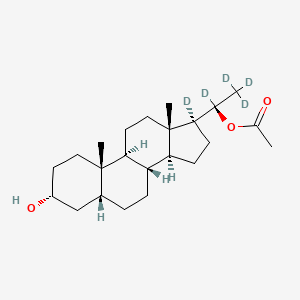
20a-Acetoxy-5b-pregnan-3a-ol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions to form the desired compound. For instance, the synthesis might involve the use of specific catalysts, solvents, and temperature conditions to ensure the formation of Compound 20 with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of Compound 20 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Compound 20 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Compound 20 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: Compound 20 has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which Compound 20 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
- Compound 21
- Compound 22
- Compound 23
Comparison: While Compound 20 shares some similarities with these compounds, such as structural features or functional groups, it also has unique properties that set it apart. For instance, Compound 20 might have a higher affinity for certain molecular targets or exhibit different reactivity under specific conditions. These differences make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C23H38O3 |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
[(1S)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1/i1D3,14D,19D |
InChI Key |
GQXZPRCPDHVBKD-FWQUXNTDSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@]([2H])(C([2H])([2H])[2H])OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


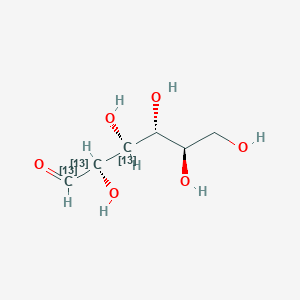
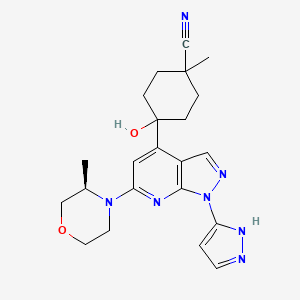
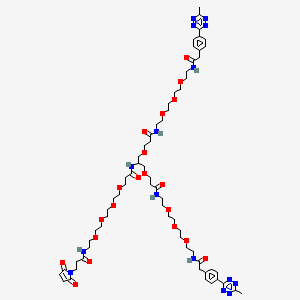
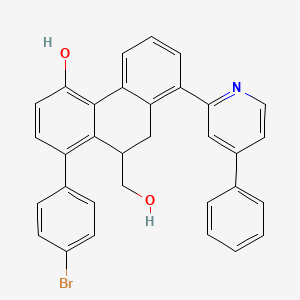
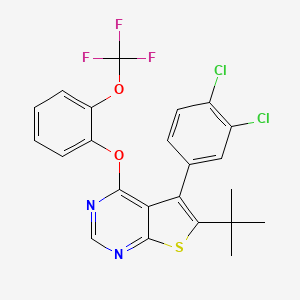


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
